molecular formula C5H7ClN4 B1610562 4-Chloro-6-hydrazinyl-2-methylpyrimidine CAS No. 52476-88-7

4-Chloro-6-hydrazinyl-2-methylpyrimidine

Cat. No. B1610562
CAS RN: 52476-88-7
M. Wt: 158.59 g/mol
InChI Key: FSVBHXYINVNNKS-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinyl-2-methylpyrimidine is a heterocyclic compound with the chemical formula C6H8ClN5. It is commonly known as CHMP and is used in scientific research for its various applications. CHMP is a pyrimidine derivative that is widely used in the synthesis of nucleoside analogs, which are essential in the development of antiviral and anticancer drugs.

Scientific Research Applications

Synthesis of New Fused Uracil Derivatives

Researchers have developed novel fused uracil derivatives, demonstrating their potential in DNA binding, chelation, and fragmentation. This process involved hydrazinolysis of chlorinated uracil followed by condensation and oxidative cyclization, showcasing the versatility of pyrimidine derivatives in nucleic acid interaction studies (Mousa et al., 2015).

Antimicrobial and Antioxidant Applications

A series of novel pyridine and fused pyridine derivatives, prepared from pyrimidine-based starting compounds, exhibited antimicrobial and antioxidant activity. These findings underscore the significance of pyrimidine derivatives in developing new therapeutic agents (Flefel et al., 2018).

Precursor in Pharmaceutical Synthesis

4,6-Dichloro-2-methylpyrimidine, a closely related compound, is identified as an important intermediate in synthesizing synthetic anticancer drugs like dasatinib. This highlights the critical role of chloro-methylpyrimidine derivatives in the pharmaceutical industry, serving as key intermediates for developing targeted cancer therapies (Lei-ming, 2012).

Development of Antihypertensive Agents

Thiosemicarbazides, triazoles, and Schiff bases derived from pyrimidine compounds have been synthesized and evaluated for their antihypertensive α-blocking activity. This research indicates the potential of pyrimidine derivatives in cardiovascular disease treatment, offering a pathway to new antihypertensive drugs (Abdel-Wahab et al., 2008).

properties

IUPAC Name

(6-chloro-2-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVBHXYINVNNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544537
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-hydrazinyl-2-methylpyrimidine

CAS RN

52476-88-7
Record name Pyrimidine, 4-chloro-6-hydrazinyl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in THF (25 mL) at room temperature under argon was added H2NNH2 (0.64 g, 20.0 mmol). The reaction mixture was stirred at room temperature under argon overnight. Analysis by HPLC/MS indicated that the reaction was complete. The solvent was evaporated, and the residue was coevaporated with toluene (2×5 mL) then THF (5 mL), and then dried under vacuum. The crude title compound was used directly in the next step. HPLC/MS: retention time=0.77 min.
Quantity
1.63 g
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0.64 g
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloro-2-methylpyrimidine (10 g, 0.061 mol) in dry THF (500 ml) was added anhydrous hydrazine (1.96 g, 0.061 mol) followed by potassium carbonate (12.7 g, 0.092 mol). The reaction mixture was stirred at room temperature for 13 h and filtered. The filtrate was evaporated under reduced pressure to afford 9.3 g (45%) of the titled compound as a solid.
Quantity
10 g
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reactant
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1.96 g
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500 mL
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12.7 g
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Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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